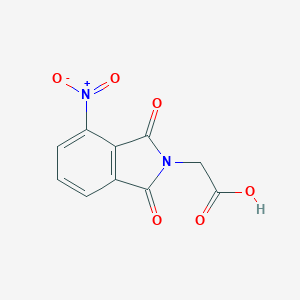
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CHD and has a molecular formula of C20H18.
Mechanism of Action
The mechanism of action of CHD as an anticancer agent involves the inhibition of tubulin polymerization, which is essential for cell division. CHD binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
CHD has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CHD inhibits cell proliferation and induces apoptosis in various cancer cell lines. In vivo studies have shown that CHD has antitumor activity in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CHD in lab experiments is its high yield and purity. The synthesis of CHD is relatively straightforward, and the product can be easily purified through recrystallization. However, one of the limitations of using CHD in lab experiments is its relatively low solubility in common solvents, which can make it challenging to work with.
Future Directions
There are several future directions for the research on CHD. One area of research is the development of novel materials using CHD as a building block. Another area of research is the synthesis of new organic compounds using CHD as a starting material. In medicinal chemistry, future research could focus on the optimization of CHD derivatives as anticancer agents. Additionally, the mechanism of action of CHD could be further elucidated to better understand its antitumor activity.
Synthesis Methods
The synthesis of CHD involves the reaction of benzil with cyclohexene in the presence of a strong base. The reaction proceeds through a double elimination mechanism, resulting in the formation of CHD. The yield of this reaction is relatively high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
CHD has been widely studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, CHD has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, CHD has been used as a starting material for the synthesis of various organic compounds. In medicinal chemistry, CHD has been investigated for its potential as an anticancer agent.
properties
CAS RN |
18636-59-4 |
|---|---|
Product Name |
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl- |
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
6-methylidene-3,3-diphenylcyclohexa-1,4-diene |
InChI |
InChI=1S/C19H16/c1-16-12-14-19(15-13-16,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H2 |
InChI Key |
BFPAJUZZSKGAPC-UHFFFAOYSA-N |
SMILES |
C=C1C=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=C1C=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
synonyms |
6-Methylene-3,3-diphenyl-1,4-cyclohexadiene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



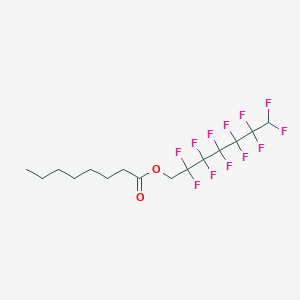
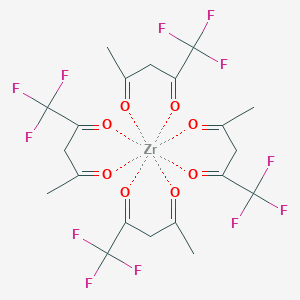
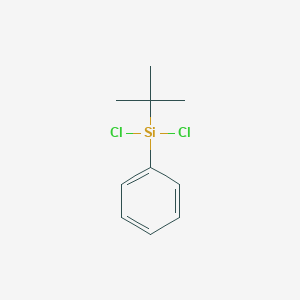

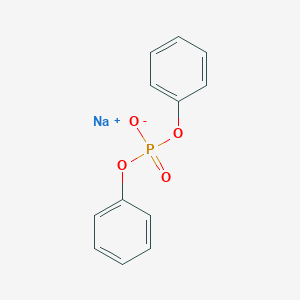
![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)
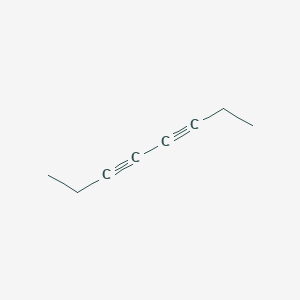

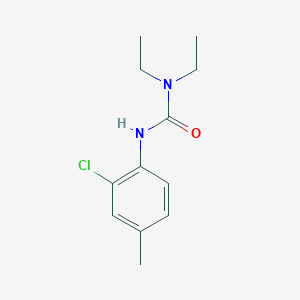

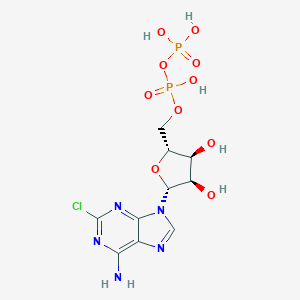

![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
